Zaltidin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Zaltidine has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study H2-receptor antagonism and its effects on gastric acid secretion.

Biology: Investigated for its role in modulating histamine receptors and its potential impact on various physiological processes.

Medicine: Explored as a treatment option for conditions related to excessive gastric acid secretion, such as peptic ulcers and gastroesophageal reflux disease.

Industry: Utilized in the development of new pharmaceuticals targeting H2-receptors.

Wirkmechanismus

Target of Action

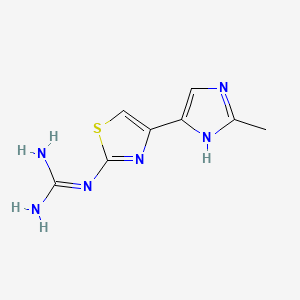

Zaltidine, also known as CP-57,361, is a guanidinothiazolylimidazole compound that acts as a highly specific H2-receptor antagonist . The primary target of Zaltidine is the H2 receptor, which plays a crucial role in gastric acid secretion .

Mode of Action

Zaltidine interacts with its target, the H2 receptor, by binding to it and inhibiting its function . This interaction results in a potent inhibition of gastric acid secretion . The inhibition of the H2 receptor disrupts the normal biochemical pathways that lead to the secretion of gastric acid .

Biochemical Pathways

The primary biochemical pathway affected by Zaltidine is the gastric acid secretion pathway . By inhibiting the H2 receptor, Zaltidine disrupts this pathway, leading to a decrease in gastric acid secretion . The downstream effects of this disruption include a reduction in the acidity of the stomach, which can help in the treatment of conditions such as duodenal ulcers .

Pharmacokinetics

The pharmacokinetics of Zaltidine involve its absorption, distribution, metabolism, and excretion (ADME). The bioavailability, or the proportion of the drug that enters circulation after administration, can be influenced by factors such as the drug’s formulation and the patient’s physiological condition .

Result of Action

The molecular and cellular effects of Zaltidine’s action primarily involve the inhibition of gastric acid secretion . This results in a decrease in the acidity of the stomach, providing relief from conditions such as duodenal ulcers . It’s important to note that the use of zaltidine has been associated with hepatic damage, with an incidence rate higher than that of commonly used h2-receptor antagonists .

Action Environment

The action, efficacy, and stability of Zaltidine can be influenced by various environmental factors. For instance, the bioavailability of orally administered drugs like Zaltidine can be influenced by factors such as the pH of the stomach and the presence of food .

Biochemische Analyse

Biochemical Properties

Zaltidine plays a crucial role in biochemical reactions by inhibiting the action of histamine on gastric parietal cells. It binds to histamine H2 receptors, thereby reducing the secretion of gastric acid . The primary biomolecules that Zaltidine interacts with are the H2 receptors on the gastric parietal cells. This interaction is highly specific and results in the inhibition of the stimulatory effect of histamine on these cells .

Cellular Effects

Zaltidine affects various types of cells, particularly those involved in gastric acid secretion. By binding to H2 receptors on gastric parietal cells, Zaltidine inhibits the secretion of gastric acid, which is crucial for the treatment of conditions like duodenal ulcers . This inhibition impacts cell signaling pathways related to acid secretion and can influence gene expression and cellular metabolism by reducing the overall acid production in the stomach .

Molecular Mechanism

The molecular mechanism of Zaltidine involves its binding to the H2 receptors on gastric parietal cells. This binding inhibits the action of histamine, a key stimulant of gastric acid secretion . By blocking histamine’s effect, Zaltidine reduces the production of gastric acid. This inhibition is achieved through competitive antagonism at the H2 receptor sites, preventing histamine from exerting its effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Zaltidine have been observed to change over time. Zaltidine has shown a long duration of action due to its relatively slow elimination from the plasma . Studies have indicated that Zaltidine remains effective in inhibiting gastric acid secretion for extended periods, with significant effects observed even 24 hours after administration . Prolonged use has been associated with hepatic damage in some cases .

Dosage Effects in Animal Models

In animal models, the effects of Zaltidine vary with different dosages. Higher doses of Zaltidine have been shown to produce more significant inhibition of gastric acid secretion . At high doses, Zaltidine has been associated with toxic effects, including hepatic damage . The threshold for these adverse effects is related to the plasma levels of Zaltidine, with higher levels increasing the risk of toxicity .

Metabolic Pathways

Zaltidine is involved in metabolic pathways related to the inhibition of gastric acid secretion. It interacts with enzymes and cofactors involved in the histamine signaling pathway, particularly those associated with the H2 receptors on gastric parietal cells . By inhibiting these pathways, Zaltidine effectively reduces gastric acid production .

Transport and Distribution

Zaltidine is transported and distributed within cells and tissues primarily through the bloodstream. It binds to H2 receptors on gastric parietal cells, where it exerts its inhibitory effects . The distribution of Zaltidine within the body is influenced by its binding affinity to these receptors and its relatively slow elimination from the plasma .

Subcellular Localization

The subcellular localization of Zaltidine is primarily at the H2 receptors on the gastric parietal cells . This localization is crucial for its function as an H2-receptor antagonist. The binding of Zaltidine to these receptors inhibits the action of histamine, thereby reducing gastric acid secretion . There are no specific targeting signals or post-translational modifications associated with Zaltidine’s localization, as its activity is primarily determined by its binding affinity to the H2 receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Zaltidine involves multiple steps, starting with the preparation of the guanidinothiazolylimidazole core. This core is typically synthesized through a series of cyclization reactions involving thiazole and imidazole derivatives. The reaction conditions often include the use of strong bases and high temperatures to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of Zaltidine is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This method not only improves efficiency but also reduces the risk of side reactions and impurities.

Analyse Chemischer Reaktionen

Types of Reactions: Zaltidine undergoes various chemical reactions, including:

Oxidation: Zaltidine can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert Zaltidine into its corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the Zaltidine molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like alkyl halides and amines are used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Ranitidine: Another H2-receptor antagonist used to treat similar conditions but with a different chemical structure.

Cimetidine: An older H2-receptor antagonist with a broader range of side effects.

Famotidine: A more potent H2-receptor antagonist with fewer side effects compared to Zaltidine and Cimetidine.

Uniqueness of Zaltidine: Zaltidine is unique due to its high specificity for H2-receptors and its potent inhibitory effect on gastric acid secretion. its hepatotoxicity is a significant drawback compared to other H2-receptor antagonists .

Eigenschaften

IUPAC Name |

2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6S/c1-4-11-2-5(12-4)6-3-15-8(13-6)14-7(9)10/h2-3H,1H3,(H,11,12)(H4,9,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMNAEMRNXUAQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)C2=CSC(=N2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868921 | |

| Record name | N''-[4-(2-Methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85604-00-8 | |

| Record name | Zaltidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085604008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZALTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54HY424479 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Zaltidine interact with its target, and what are the downstream effects of this interaction?

A1: Zaltidine acts as a competitive antagonist at the H2-receptor, primarily found in the gastric parietal cells [, ]. By blocking the binding of histamine to these receptors, Zaltidine inhibits the histamine-mediated activation of adenylate cyclase, an enzyme responsible for producing cyclic AMP [, ]. This inhibition ultimately reduces the secretion of gastric acid into the stomach [, ].

Q2: What is known about the pharmacokinetic properties of Zaltidine, such as its absorption, distribution, metabolism, and excretion (ADME)?

A2: While specific details about Zaltidine's metabolism and excretion pathways remain unclear, studies indicate that it is relatively slowly eliminated from the plasma, contributing to its prolonged duration of action []. Research in cattle models explored various administration routes (intravenous, intramuscular, subcutaneous, and oral) for Zaltidine and analyzed its plasma pharmacokinetics []. These findings provide insights into the compound's behavior within a living system, but further research is needed to fully understand its ADME profile in humans.

Q3: Were there any structure-activity relationship (SAR) studies conducted with Zaltidine, and if so, what insights did they provide?

A3: Although the provided research doesn't delve into specific SAR studies conducted with Zaltidine, it's worth noting that one study investigated the interaction of Zaltidine's guanidine derivative with equine hemoglobin []. This research highlights the importance of understanding the interaction of drug candidates with various proteins and biological systems, as these interactions can influence efficacy and safety profiles. Further SAR studies could have explored modifications to the Zaltidine structure to potentially reduce its hepatotoxic potential while retaining its desired H2-receptor antagonist activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.